molecular formula C13H14O2 B1217563 Propylmethylenedioxyindene CAS No. 88750-74-7

Propylmethylenedioxyindene

Cat. No.: B1217563
CAS No.: 88750-74-7
M. Wt: 202.25 g/mol
InChI Key: SAFNVXVYZAWNNO-UHFFFAOYSA-N
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Description

Propylmethylenedioxyindene is a compound studied for its vasodilatory properties, particularly in the context of modulating vascular smooth muscle activity. It is hypothesized to act intracellularly, distinguishing it from classical calcium channel blockers or calmodulin antagonists. In experimental models, such as the rat portal vein, this compound demonstrates broad inhibitory effects on both spontaneous contractile activity and responses induced by potassium (K⁺) depolarization or phenylephrine (an α1-adrenergic agonist).

Properties

CAS No.

88750-74-7

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

6-propyl-5H-cyclopenta[f][1,3]benzodioxole

InChI

InChI=1S/C13H14O2/c1-2-3-9-4-10-6-12-13(15-8-14-12)7-11(10)5-9/h4,6-7H,2-3,5,8H2,1H3

InChI Key

SAFNVXVYZAWNNO-UHFFFAOYSA-N

SMILES

CCCC1=CC2=CC3=C(C=C2C1)OCO3

Canonical SMILES

CCCC1=CC2=CC3=C(C=C2C1)OCO3

Synonyms

pr-MDI
propylmethylenedioxyindene

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Compounds for Comparison

Propylmethylenedioxyindene has been evaluated alongside the following classes of compounds:

  • Calcium Channel Blockers : Nifedipine, diltiazem, verapamil, flunarizine.
  • Calmodulin Antagonists : Trifluoperazine, W6.
  • Dual-Action Agents : Bepridil (calcium channel blocker and calmodulin antagonist).

Mechanistic Differences

Table 1: Comparative Mechanisms and Efficacy
Compound Mechanism of Action Target Pathway Efficacy in Inhibiting K⁺/Phenylephrine Responses
This compound Intracellular action Intracellular pathways Equal inhibition across all components
Bepridil Dual: Calcium channel blocker + calmodulin antagonist Calcium channels, calmodulin Equal inhibition across all components
Nifedipine L-type calcium channel blocker Extracellular Ca²⁺ influx Selective inhibition (less effective on sustained contractions)
Trifluoperazine Calmodulin antagonist Calmodulin-Ca²⁺ complex Partial inhibition (primarily affects calmodulin-dependent pathways)

Research Findings

  • This compound vs. Calcium Channel Blockers :
    this compound uniformly inhibits both phasic and tonic contractile responses to K⁺ and phenylephrine, unlike nifedipine or verapamil, which preferentially suppress voltage-dependent Ca²⁺ influx. This suggests this compound targets intracellular processes downstream of membrane depolarization .

  • This compound vs. Calmodulin Antagonists :
    While trifluoperazine and W7 inhibit calmodulin-mediated signaling, this compound’s effects are broader, implying a distinct intracellular mechanism unrelated to calmodulin antagonism .

  • This compound vs. Bepridil : Bepridil shares this compound’s ability to equally inhibit all contractile components. However, bepridil’s dual action (calcium channel blockade + calmodulin antagonism) contrasts with this compound’s singular intracellular focus, highlighting mechanistic diversity among broad-spectrum inhibitors .

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